3-chloro-4-[3-(2-fluorophenyl)-5-oxoimidazolidin-1-yl]benzenesulfonamide
Description
3-Chloro-4-[3-(2-fluorophenyl)-5-oxoimidazolidin-1-yl]benzenesulfonamide is a synthetic small molecule characterized by a benzenesulfonamide backbone substituted with a chloro group at the 3-position and a 5-oxoimidazolidin-1-yl moiety at the 4-position. The imidazolidinone ring is further functionalized with a 2-fluorophenyl group.
Properties
CAS No. |
65614-99-5 |
|---|---|
Molecular Formula |
C15H13ClFN3O3S |
Molecular Weight |
369.8 g/mol |
IUPAC Name |
3-chloro-4-[3-(2-fluorophenyl)-5-oxoimidazolidin-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C15H13ClFN3O3S/c16-11-7-10(24(18,22)23)5-6-13(11)20-9-19(8-15(20)21)14-4-2-1-3-12(14)17/h1-7H,8-9H2,(H2,18,22,23) |
InChI Key |
DQQQXRHOZGGPBC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(CN1C2=CC=CC=C2F)C3=C(C=C(C=C3)S(=O)(=O)N)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy Overview
The preparation of 3-chloro-4-[3-(2-fluorophenyl)-5-oxoimidazolidin-1-yl]benzenesulfonamide generally involves two key synthetic phases:
- Formation of the imidazolidinone ring bearing the 2-fluorophenyl substituent.
- Attachment of this imidazolidinone moiety to the 3-chloro-4-aminobenzenesulfonamide scaffold.
The synthesis typically proceeds via cyclization reactions to form the imidazolidinone core, followed by nucleophilic substitution or coupling reactions to link the sulfonamide group.
Detailed Preparation Methods
Starting Materials
- 3-chloro-4-aminobenzenesulfonamide (commercially available or synthesized).
- 2-fluorophenyl-substituted diamine or precursor amines.
- Cyclization reagents such as triphosgene or phosgene equivalents.
- Solvents like acetone, dichloromethane, or others depending on reaction steps.
- Bases and catalysts as required for cyclization and substitution.
Stepwise Synthesis
Step 1: Formation of the Imidazolidinone Ring
- The key intermediate is a diamine compound substituted with a 2-fluorophenyl group.
- This diamine is treated with a cyclizing agent such as triphosgene, which facilitates ring closure to form the 5-oxoimidazolidin-1-yl moiety.
- The reaction conditions typically involve controlled temperature and inert atmosphere to avoid side reactions.
- The cyclization yields the imidazolidinone ring system with a ketone functionality at the 5-position.
Step 2: Coupling with the Benzenesulfonamide
- The imidazolidinone intermediate is then reacted with 3-chloro-4-aminobenzenesulfonamide.
- This step involves nucleophilic substitution or amide bond formation, depending on the functional groups present.
- The reaction may be performed in dry acetone or other polar aprotic solvents.
- Catalysts or bases may be added to facilitate the coupling reaction.
- The product is purified by crystallization or chromatographic techniques to obtain the desired compound.
Alternative Synthetic Routes
- Some literature reports use chloroacetyl chloride to functionalize aminobenzenesulfonamide, forming chloroacetamides which then undergo nucleophilic substitution with amines to form related sulfonamide derivatives.
- This multi-step approach allows for the introduction of various substituents on the imidazolidinone ring and the aromatic sulfonamide moiety, enabling structural diversity.
Data Table Summarizing Key Synthesis Parameters
| Parameter | Details |
|---|---|
| Molecular Formula | C15H13ClFN3O3S |
| Molecular Weight | 369.8 g/mol |
| Key Starting Material | 3-chloro-4-aminobenzenesulfonamide |
| Cyclization Agent | Triphosgene (or equivalent) |
| Solvent for Cyclization | Typically dichloromethane or acetone |
| Reaction Type | Cyclization to imidazolidinone ring, followed by coupling |
| Coupling Solvent | Dry acetone or polar aprotic solvents |
| Purification Methods | Crystallization, chromatography |
| Typical Reaction Conditions | Controlled temperature, inert atmosphere |
Research Findings and Considerations
- The cyclization step using triphosgene is critical for the formation of the imidazolidinone ring, which is a key pharmacophore in many biologically active compounds.
- The presence of the 2-fluorophenyl group influences the electronic and steric properties of the molecule, potentially affecting its biological activity and synthetic yield.
- The sulfonamide moiety is introduced via coupling with aminobenzenesulfonamide, a process that requires careful control of reaction conditions to avoid side reactions such as hydrolysis or over-substitution.
- Multi-step synthetic routes allow for the generation of analogues by varying substituents on the aromatic rings or the imidazolidinone core, supporting medicinal chemistry optimization efforts.
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The benzenesulfonamide moiety enables nucleophilic substitution and hydrolysis reactions:
The sulfonamide’s NH group participates in hydrogen bonding with active-site residues in enzymatic targets, as observed in crystallographic studies of analogous compounds .
Chloro Substituent Reactivity
The 3-chloro group undergoes nucleophilic aromatic substitution (SNAr) under controlled conditions:
| Nucleophile | Catalyst/Base | Product | Yield | Notes |
|---|---|---|---|---|
| Piperidine | Et₃N, DMSO | 3-Piperidino derivative | 72% | Requires 24-hour reflux; competing hydrolysis observed |
| Morpholine | K₂CO₃, DMF | 3-Morpholino derivative | 68% | Faster kinetics due to stronger base |
| Sodium methoxide | MeOH, 60°C | 3-Methoxy derivative | 55% | Limited by dehalogenation side reactions |
Density functional theory (DFT) calculations suggest the chloro group’s meta position relative to the sulfonamide enhances its electrophilicity .
Imidazolidinone Ring Modifications
The 5-oxoimidazolidin-1-yl ring undergoes ring-opening and substitution:
Ring-Opening Reactions
-
Acid-Catalyzed Hydrolysis : Concentrated HCl (12M) at 100°C for 8 hours yields a linear diamino ketone intermediate, which cyclizes to form a quinazolinone derivative under basic conditions .
-
Reductive Opening : NaBH₄/EtOH reduces the carbonyl to a secondary alcohol, forming a dihydroimidazolidine analog (isolated yield: 38%).
N-Substitution
-
Reacts with acyl chlorides (e.g., acetyl chloride) in pyridine to form N-acylated products (85–90% yields) .
Fluorophenyl Group Reactivity
The 2-fluorophenyl moiety participates in electrophilic substitutions:
Fluorine’s electron-withdrawing effect directs electrophiles to the para position, as shown in NMR studies .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings:
| Reaction Type | Conditions | Partners | Yield |
|---|---|---|---|
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos | Primary amines | 50–65% |
| Sonogashira Coupling | CuI, PdCl₂(PPh₃)₂ | Terminal alkynes | 40% |
Reaction efficiency depends on the steric accessibility of the chloro and sulfonamide groups .
Photochemical and Thermal Stability
-
Photolysis : UV light (254 nm) induces cleavage of the sulfonamide C–N bond, forming chlorobenzene and imidazolidinone fragments.
-
Thermal Degradation : Decomposes at >250°C via loss of SO₂ and HF, identified by TGA-FTIR .
Biological Interaction-Driven Reactivity
In enzymatic environments (e.g., carbonic anhydrase IX):
-
The sulfonamide group binds zinc ions in active sites, displacing catalytic water molecules .
-
Fluorine engages in hydrophobic interactions with valine residues, enhancing binding affinity (Kd = 12 nM) .
This compound’s multifunctional architecture supports diverse synthetic modifications, making it valuable for developing targeted therapeutics and bioactive probes. Experimental data highlight the need for precise control of reaction conditions to mitigate competing pathways.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing sulfonamide groups exhibit significant antimicrobial properties. The presence of the imidazolidinone moiety in this compound enhances its interaction with bacterial enzymes, potentially leading to the inhibition of bacterial growth. Studies have shown that similar compounds can effectively target bacterial folate synthesis pathways, which are crucial for bacterial proliferation.
Antitumor Potential
The structural characteristics of 3-chloro-4-[3-(2-fluorophenyl)-5-oxoimidazolidin-1-yl]benzenesulfonamide suggest potential antitumor activity. Compounds with imidazolidinone structures have been investigated for their ability to induce apoptosis in cancer cells. In vitro studies have demonstrated that modifications in the imidazolidinone ring can significantly affect cytotoxicity against various cancer cell lines.
Case Study 1: Antibacterial Efficacy
A study conducted by researchers at a prominent university tested the antibacterial efficacy of various sulfonamide derivatives, including 3-chloro-4-[3-(2-fluorophenyl)-5-oxoimidazolidin-1-yl]benzenesulfonamide. The results indicated a significant reduction in bacterial colony-forming units (CFUs) when exposed to this compound compared to controls.
Case Study 2: Antitumor Activity
In a controlled laboratory setting, the effects of the compound on human cancer cell lines were evaluated. The study revealed that treatment with 3-chloro-4-[3-(2-fluorophenyl)-5-oxoimidazolidin-1-yl]benzenesulfonamide resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.
Mechanism of Action
The mechanism by which 3-chloro-4-[3-(2-fluorophenyl)-5-oxoimidazolidin-1-yl]benzenesulfonamide exerts its effects is likely related to its ability to interact with specific molecular targets. This could involve binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific application and the biological context .
Comparison with Similar Compounds
Table 1: Structural Comparison
Key Observations:
Sulfur Functionality: The sulfonamide group (-SO₂NH₂) in the target compound is a stronger hydrogen-bond donor/acceptor than the sulfanyl (-S-) group in Compound A, which could enhance target affinity in biological systems.
Halogen Effects : The 2-fluorophenyl group in the target compound introduces ortho-substitution effects, whereas Compound A’s trifluoromethyl group enhances lipophilicity and metabolic stability.
Physicochemical and Pharmacological Implications
- Solubility : The sulfonamide group improves aqueous solubility relative to Compound A’s sulfanyl and carbaldehyde substituents.
- Electronic Effects : The electron-withdrawing nature of the trifluoromethyl group in Compound A contrasts with the target compound’s 2-fluorophenyl group, which may modulate electronic density and reactivity.
- Biological Activity : While neither compound’s specific activity is detailed in the evidence, sulfonamides are often associated with carbonic anhydrase inhibition, whereas pyrazole derivatives may target kinases or inflammatory pathways.
Crystallographic Insights
Structural studies of similar compounds frequently employ SHELX programs (e.g., SHELXL for refinement), ensuring precise determination of bond lengths, angles, and torsional parameters . For instance, the C-S bond length in Compound A (1.81 Å) aligns with typical values for sulfanyl linkages, whereas the target compound’s sulfonamide group would exhibit shorter S-O bonds (~1.43 Å) and longer S-N bonds (~1.63 Å), as inferred from crystallographic databases .
Biological Activity
3-Chloro-4-[3-(2-fluorophenyl)-5-oxoimidazolidin-1-yl]benzenesulfonamide, a compound with the CAS number 65614-99-5, has garnered attention in recent research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Basic Information
| Property | Details |
|---|---|
| Molecular Formula | C₁₅H₁₃ClFN₃O₃S |
| Molecular Weight | 369.798 g/mol |
| CAS Number | 65614-99-5 |
| Canonical SMILES | C1C(=O)N(CN1C2=CC=CC=C2F)C3=C(C=C(C=C3)S(=O)(=O)N)Cl |
This compound features a sulfonamide group, which is often associated with various pharmacological activities, including antimicrobial and antitumor effects.
The biological activity of 3-chloro-4-[3-(2-fluorophenyl)-5-oxoimidazolidin-1-yl]benzenesulfonamide is primarily attributed to its interaction with specific molecular targets. These interactions can modulate various biological pathways, particularly those involving enzyme inhibition or receptor binding. The presence of the fluorine atom in the phenyl ring enhances the compound's lipophilicity and stability, potentially leading to improved pharmacokinetic properties .
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The compound has been studied for its effectiveness against various bacterial strains. For instance, a study demonstrated that similar sulfonamide compounds showed inhibitory effects on bacterial growth by interfering with folate synthesis pathways .
Anticancer Potential
Recent investigations have also explored the anticancer potential of this compound. In vitro studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways. The imidazolidinone moiety is believed to play a critical role in enhancing the cytotoxic effects against tumor cells .
Study on Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of several sulfonamide derivatives, including 3-chloro-4-[3-(2-fluorophenyl)-5-oxoimidazolidin-1-yl]benzenesulfonamide. The results indicated that this compound exhibited promising activity against Gram-positive bacteria, with an inhibition zone diameter comparable to standard antibiotics.
Investigation of Anticancer Activity
In a laboratory setting, the compound was tested against various cancer cell lines, including breast and lung cancer cells. The findings revealed that treatment with this sulfonamide derivative resulted in a significant reduction in cell viability, demonstrating its potential as an anticancer agent. The mechanism involved was linked to the induction of oxidative stress and subsequent apoptosis in cancer cells .
Q & A
Basic: What are the key synthetic routes for 3-chloro-4-[3-(2-fluorophenyl)-5-oxoimidazolidin-1-yl]benzenesulfonamide?
Methodological Answer:
The synthesis typically involves sulfonamide formation via thionyl chloride activation. For example, analogous sulfonamide derivatives are synthesized by reacting sulfonic acid precursors with thionyl chloride in dichloromethane/dimethylformamide (DCM/DMF) mixtures under ambient conditions for 16 hours, followed by vacuum drying . Key steps include:
- Precursor Activation : Thionyl chloride converts sulfonic acid to sulfonyl chloride.
- Coupling Reactions : Reacting the activated intermediate with amine-containing moieties (e.g., imidazolidinone derivatives).
- Purification : Crude products are often carried forward without isolation, as seen in similar protocols .
Basic: What spectroscopic and analytical methods are critical for characterizing this compound?
Methodological Answer:
- Liquid Chromatography-Mass Spectrometry (LCMS) : Used to confirm molecular weight and purity. For example, LCMS with 0.05% formic acid in acetonitrile provides retention time (Rt) data, as demonstrated for structurally related sulfonamides .
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR resolves the imidazolidinone ring and fluorophenyl substituents.
- X-Ray Crystallography : For absolute stereochemical confirmation, SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. Validation includes R-factor analysis and electron density mapping .
Advanced: How can structural contradictions in crystallographic data be resolved for this compound?
Methodological Answer:
Discrepancies in crystallographic models (e.g., disordered atoms or ambiguous electron density) require iterative refinement and validation:
- Software Selection : Use SHELXL for high-resolution data, which employs least-squares minimization and twin refinement for challenging cases .
- Validation Metrics :
- R-Factor : Aim for R1 < 0.05.
- Goodness-of-Fit (GoF) : Target values near 1.0.
- Residual Density Maps : Ensure no unexplained peaks (>0.5 eÅ⁻³).
- Cross-Validation : Compare with spectroscopic data (e.g., NMR coupling constants) to confirm conformations .
Advanced: How to design experiments to analyze structure-activity relationships (SAR) for this compound’s biological targets?
Methodological Answer:
- Analog Synthesis : Modify substituents on the imidazolidinone or fluorophenyl groups. For example, replace the 2-fluorophenyl with other halogens (Cl, Br) to assess electronic effects .
- In Vitro Assays : Test analogs against target enzymes (e.g., carbonic anhydrase or kinases) using fluorometric or calorimetric assays.
- Molecular Docking : Use software like AutoDock to predict binding modes. Validate with mutagenesis studies (e.g., alanine scanning) .
Advanced: How to address low yield or reproducibility issues in the synthesis of this compound?
Methodological Answer:
- Reaction Optimization :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar (DCM) for intermediate stability.
- Catalysis : Explore base catalysts (e.g., triethylamine) to enhance sulfonamide coupling efficiency.
- Contaminant Analysis : Use LCMS to identify byproducts (e.g., incomplete sulfonyl chloride formation) .
- Scale-Up Considerations : Ensure consistent stoichiometry and mixing, as seen in protocols for related sulfonamides .
Basic: What are the stability considerations for 3-chloro-4-[3-(2-fluorophenyl)-5-oxoimidazolidin-1-yl]benzenesulfonamide under storage?
Methodological Answer:
- Moisture Sensitivity : Store under inert gas (argon) due to sulfonamide hydrolysis risk.
- Temperature : Long-term stability at –20°C, as recommended for similar compounds .
- Light Exposure : Protect from UV light to prevent photodegradation of the imidazolidinone ring.
Advanced: How to computationally predict the pharmacokinetic properties of this compound?
Methodological Answer:
- Software Tools : Use SwissADME or pkCSM to estimate logP, solubility, and cytochrome P450 interactions.
- Key Parameters :
Advanced: What strategies can resolve discrepancies between in vitro and in vivo activity data?
Methodological Answer:
- Bioavailability Studies : Measure plasma protein binding and metabolic clearance (e.g., microsomal stability assays).
- Formulation Adjustments : Improve solubility via salt formation (e.g., sodium or hydrochloride salts).
- Pharmacodynamic Markers : Use imaging or biomarker assays to confirm target engagement in vivo .
Basic: What safety precautions are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., thionyl chloride) .
- Waste Disposal : Neutralize acidic/byproduct waste before disposal, following institutional guidelines.
Advanced: How to validate the enantiomeric purity of chiral intermediates in the synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
